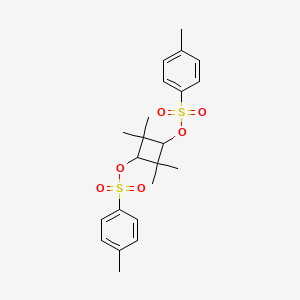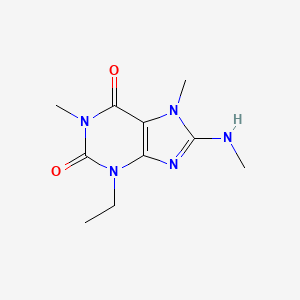
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is a purine derivative known for its diverse applications in scientific research and industry. This compound is structurally related to xanthine and is characterized by its unique chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,7-dimethylxanthine with ethyl iodide and methylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with potassium carbonate as a base, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding purine-2,6-dione derivatives, while substitution reactions can produce various alkylated purine derivatives .
Scientific Research Applications
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain signaling pathways and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, this compound exhibits a combination of TRPA1 antagonism and PDE inhibition, making it a promising candidate for pain and inflammation management .
Properties
CAS No. |
7464-78-0 |
|---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-5-15-7-6(8(16)14(4)10(15)17)13(3)9(11-2)12-7/h5H2,1-4H3,(H,11,12) |
InChI Key |
RJFYPNPIJIXAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



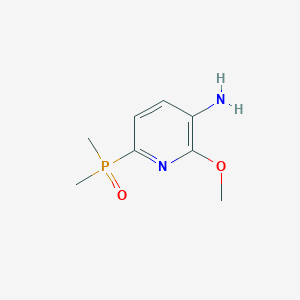
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
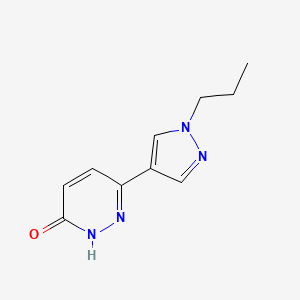


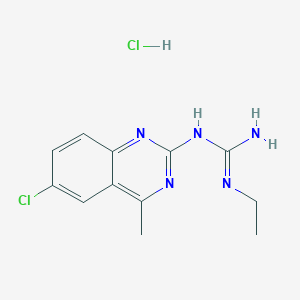
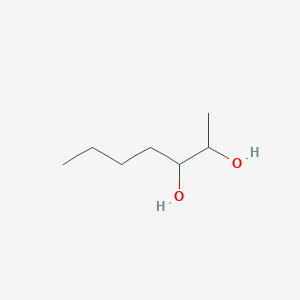
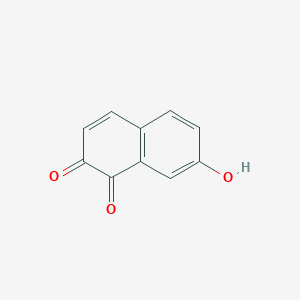
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
